(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone
Description
(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone is a synthetic small molecule featuring a piperazine core substituted at the 1-position with a (3,5-dimethoxyphenyl)methanone group and at the 4-position with a benzoyl (phenylcarbonyl) moiety. Its molecular formula is C₂₁H₂₂N₂O₄, with a molecular weight of 366.41 g/mol. The compound is characterized by:
- Piperazine core: A six-membered diamine ring conferring conformational flexibility and serving as a scaffold for pharmacophore design.
- 4-Phenylcarbonyl substituent: A ketone-linked phenyl group that modulates electronic properties and steric bulk.
This compound is structurally analogous to piperazinyl methanone derivatives explored in antiviral, anticancer, and CNS drug discovery .
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-12-16(13-18(14-17)26-2)20(24)22-10-8-21(9-11-22)19(23)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 |
InChI Key |
OZFDJYNLTZUREV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE typically involves the reaction of 4-benzylpiperazine with 3,5-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of (4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylpiperazine moiety is known to bind to certain receptors in the central nervous system, potentially modulating their activity. The dimethoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and biological activities of the target compound with analogous piperazinyl methanones:
| Compound Name | Substituents (R₁, R₂) | Molecular Weight (g/mol) | Key Properties | Reported Activities | Reference |
|---|---|---|---|---|---|
| (3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone | R₁ = 3,5-dimethoxyphenyl; R₂ = benzoyl | 366.41 | Moderate solubility (logP ~3.2), high aromaticity | Potential protease inhibition (inferred) | |
| 4-(2,5-Dimethoxybenzyl)piperazin-1-ylmethanone | R₁ = 3,5-dimethoxyphenyl; R₂ = 2,5-dimethoxybenzyl | 462.54 | Higher lipophilicity (logP ~4.1) | Antiviral (SARS-CoV-2 Mpro inhibition) | |
| (3,5-Dimethoxyphenyl)[4-(2-pyridinyl)piperazin-1-yl]methanone | R₁ = 3,5-dimethoxyphenyl; R₂ = 2-pyridinyl | 327.38 | Improved solubility (logP ~2.8) due to pyridine | Kinase inhibition (hypothesized) | |
| (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone | R₁ = 4-fluorophenyl; R₂ = pyrimidinyl | 286.12 | Low molecular weight, polar | Metabolite in drug development |
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The benzoyl group in the target compound balances lipophilicity (logP ~3.2) compared to the more hydrophobic 2,5-dimethoxybenzyl (logP ~4.1) in ’s compound .
- The 2-pyridinyl substituent () introduces polarity, improving aqueous solubility but reducing membrane permeability .
Biological Activity Trends: Benzoyl vs. Heteroaromatic Substitutions: Pyridinyl or pyrimidinyl substituents () introduce nitrogen atoms that could engage in additional interactions (e.g., with kinases or proteases) .
Synthetic Accessibility :
- The target compound’s benzoyl-piperazine moiety is synthesized via acylation reactions (e.g., coupling 3,5-dimethoxybenzoic acid with 4-(phenylcarbonyl)piperazine), while benzyl-piperazine derivatives () require alkylation steps .
Research Findings
- Antiviral Potential: Analogues like 4-(2,5-dimethoxybenzyl)piperazin-1-ylmethanone () exhibit inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC₅₀ values in the micromolar range. The target compound’s benzoyl group may similarly inhibit viral proteases via interactions with catalytic residues .
- Metabolic Stability : The 3,5-dimethoxy motif is associated with slower hepatic clearance due to reduced cytochrome P450-mediated demethylation compared to unsubstituted phenyl groups .
Biological Activity
Introduction
(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a dimethoxy-substituted phenyl group linked to a piperazine moiety, with a methanone functional group that may influence its reactivity and interactions with biological targets.
Chemical Structure
The chemical structure of (3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone can be represented as follows:
This structure includes:
- A 3,5-dimethoxyphenyl group
- A piperazine ring
- A phenylcarbonyl substituent
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antidepressant Effects : Compounds similar in structure have been linked to antidepressant properties.
- Anticancer Activity : The piperazine derivatives are often explored for their anticancer potential.
- Dopaminergic Activity : Some analogs have shown affinity for dopamine receptors, suggesting possible applications in treating neurological disorders.
Interaction Studies
Interaction studies have focused on the binding affinity and selectivity of (3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone towards various biological targets. These studies are crucial for determining the practical applications of this compound in drug development.
Binding Affinity Data
The above data illustrates the compound's potential as a selective ligand for dopamine receptors, which are critical in the treatment of psychiatric disorders.
Case Studies and Research Findings
- Antidepressant Activity : A study examining similar piperazine derivatives indicated that modifications to the phenolic structure can enhance antidepressant activity. The presence of methoxy groups was found to increase bioavailability and receptor binding affinity.
- Anticancer Research : In vitro studies have demonstrated that compounds with phenylcarbonyl substitutions exhibit cytotoxic effects against various cancer cell lines. Further pharmacological evaluations are necessary to establish the efficacy of (3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone in cancer therapy.
- Dopaminergic Modulation : Research on related compounds has shown that they can modulate dopaminergic pathways, which may be beneficial in treating conditions like schizophrenia and Parkinson's disease. The unique combination of structural features in this compound could lead to novel therapeutic strategies.
Structure-Activity Relationship (SAR)
The unique combination of both the dimethoxy-substituted phenyl and phenylcarbonyl-piperazine moieties distinguishes (3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone from other related compounds. This specific arrangement may lead to distinct pharmacological profiles and mechanisms of action compared to simpler piperazine derivatives or those lacking such substitutions.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,5-Dimethoxyphenyl)piperazine | Piperazine ring with dimethoxy substitution | Antidepressant |
| 4-(Phenylcarbonyl)piperazine | Piperazine with phenylcarbonyl group | Anticancer |
| 1-(2-Methylphenyl)piperazine | Piperazine with methyl substitution | Anxiolytic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
